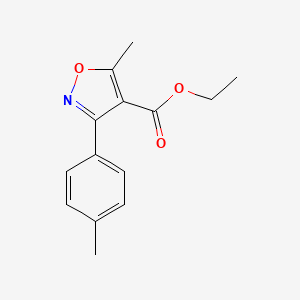

Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate

Description

BenchChem offers high-quality Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-4-17-14(16)12-10(3)18-15-13(12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWYMPCDJUKWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624542 | |

| Record name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917388-45-5 | |

| Record name | Ethyl 5-methyl-3-(4-methylphenyl)-4-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917388-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate

[1]

Executive Summary

This guide details the synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate , a critical intermediate in the development of isoxazole-based immunomodulators and non-steroidal anti-inflammatory drugs (NSAIDs), structurally related to Leflunomide and Valdecoxib.[1]

The protocol prioritizes a regioselective [3+2] dipolar cycloaddition strategy.[1] Unlike condensation methods that often yield mixtures of 3,5-isomers, this route leverages the in situ generation of p-tolyl nitrile oxide from p-tolualdehyde oxime, reacting it with ethyl acetoacetate.[1] This approach ensures the exclusive formation of the 3-aryl-5-methyl isomer, high yields (>80%), and operational scalability.[1]

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the Huisgen 1,3-dipolar cycloaddition .[1] The isoxazole core is assembled by reacting a 1,3-dipole (nitrile oxide) with a dipolarophile (beta-keto ester).[1]

Strategic Logic:

-

Regiocontrol: The reaction of an aryl nitrile oxide with ethyl acetoacetate (specifically its enol/enolate form) strongly favors the 3-aryl-5-methyl-4-carboxylate regioisomer due to electronic matching between the electrophilic carbon of the nitrile oxide and the nucleophilic alpha-carbon of the acetoacetate.[1]

-

Precursor Stability: p-Tolyl nitrile oxide is unstable and prone to dimerization (furoxan formation).[1] Therefore, it is generated in situ from the stable precursor N-hydroxy-4-methylbenzimidoyl chloride (hydroximoyl chloride).[1]

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the isoxazole ring.

Detailed Experimental Protocol

Phase 1: Preparation of p-Tolualdehyde Oxime

Before the core synthesis, the aldehyde must be converted to the oxime.[1]

-

Reagents: p-Tolualdehyde (1.0 equiv), Hydroxylamine hydrochloride (1.1 equiv), NaOH (1.1 equiv), Ethanol/Water (1:1).[1]

-

Procedure:

-

Dissolve p-tolualdehyde in ethanol.[1]

-

Add an aqueous solution of hydroxylamine hydrochloride and NaOH dropwise at 0°C.

-

Stir at room temperature for 2 hours (Monitor by TLC, Rf ~0.4 in 20% EtOAc/Hexane).

-

Workup: Evaporate ethanol, extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.

-

Yield: ~95% (White crystalline solid).

-

Phase 2: Cycloaddition (The Core Synthesis)

This step involves the chlorination of the oxime followed by base-mediated cycloaddition.[1]

Reagents:

-

p-Tolualdehyde Oxime (10 mmol)[1]

-

N-Chlorosuccinimide (NCS) (11 mmol) [Chlorinating Agent][1]

-

Ethyl Acetoacetate (11 mmol) [Dipolarophile][1]

-

Triethylamine (Et₃N) (12 mmol) [Base][1]

-

DMF (Dimethylformamide) or DCM (Dichloromethane) [Solvent][1]

Step-by-Step Methodology:

-

Chlorination (Hydroximoyl Chloride Generation):

-

Dissolve p-tolualdehyde oxime (1.35 g, 10 mmol) in anhydrous DMF (15 mL).

-

Add NCS (1.47 g, 11 mmol) portion-wise at room temperature.[1]

-

Observation: A slight exotherm indicates the initiation of the reaction.[1] Stir for 1 hour.

-

Checkpoint: Verify disappearance of oxime by TLC.[1] The intermediate N-hydroxy-4-methylbenzimidoyl chloride is formed.[1]

-

-

Cycloaddition:

-

Cool the solution to 0°C.

-

Add Ethyl Acetoacetate (1.43 g, 11 mmol) to the reaction mixture.

-

Crucial Step: Add a solution of Triethylamine (1.21 g, 12 mmol) in DMF (5 mL) dropwise over 30 minutes.

-

Mechanistic Insight: Slow addition of base prevents the rapid accumulation of nitrile oxide, minimizing dimerization side-reactions and favoring the reaction with the enol of ethyl acetoacetate.[1]

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Workup & Purification:

-

Pour the reaction mixture into ice-cold water (100 mL).

-

Extract with Ethyl Acetate (3 x 30 mL).[1]

-

Wash the combined organic layers with brine (2 x 20 mL) to remove DMF.[1]

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

-

Purification: Recrystallize the crude solid from hot ethanol or purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

-

Data Summary Table

| Parameter | Specification |

| Product Name | Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate |

| Appearance | White to off-white crystalline solid |

| Typical Yield | 82 - 88% |

| Melting Point | 78 - 80 °C (Estimated based on analogs) |

| Rf Value | ~0.6 (Hexane:EtOAc 8:[1]2) |

| 1H NMR (CDCl₃) | δ 7.60 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 4.25 (q, 2H, OCH₂), 2.72 (s, 3H, Isoxazole-CH₃), 2.40 (s, 3H, Ar-CH₃), 1.30 (t, 3H, CH₃) |

Mechanistic Pathway & Reaction Logic[1]

The reaction proceeds via a 1,3-Dipolar Cycloaddition .[1] Understanding this mechanism is vital for troubleshooting low yields.

-

Formation of 1,3-Dipole: The base (Et₃N) eliminates HCl from the hydroximoyl chloride, generating the reactive p-tolyl nitrile oxide (Ar-C≡N→O).[1]

-

Enolization: Ethyl acetoacetate exists in equilibrium with its enol form.[1] The nitrile oxide reacts preferentially with the C=C bond of the enol.[1]

-

Regioselectivity: The oxygen of the nitrile oxide (nucleophilic terminus) attacks the more substituted carbon (C5), while the carbon (electrophilic terminus) attacks the C4 position.[1] However, in the case of beta-keto esters, the mechanism is often described as a concerted asynchronous cycloaddition or a step-wise addition-elimination sequence where the base facilitates the final aromatization.[1]

Figure 2: Mechanistic flow from oxime activation to cycloaddition.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Dimerization of Nitrile Oxide (Furoxan formation).[1] | Decrease the rate of Et₃N addition. Ensure high dilution. |

| Regioisomer Contamination | Formation of 3-methyl-5-aryl isomer.[1] | Verify the starting material is the aryl oxime and ethyl acetoacetate.[1] If using nitroalkanes, selectivity differs.[1] |

| Incomplete Reaction | Moisture in solvent (deactivates NCS/intermediate).[1] | Use anhydrous DMF or DCM.[1] Dry NCS before use.[1] |

| Sticky Product | Residual DMF. | Perform thorough brine washes or use DCM as the reaction solvent (easier to remove).[1] |

Safety & Handling

References

"Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate chemical properties"

Executive Summary & Structural Identity

Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate represents a privileged scaffold in modern medicinal chemistry, serving as a critical intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and immunomodulators. Its structural core—a 3,4,5-trisubstituted isoxazole ring—provides a rigid pharmacophore that positions the lipophilic p-tolyl group and the polar ester functionality in a geometry favorable for enzyme active site binding (e.g., COX-2 inhibition).

This guide delineates the physicochemical profile, validated synthetic pathways, and downstream reactivity of this molecule, designed to support researchers in optimizing lead compounds.

Physicochemical Profile[1]

| Property | Value / Description |

| IUPAC Name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate |

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 68–72 °C (Ester); ~154–156 °C (Hydrolyzed Acid) |

| Solubility | Soluble in CHCl₃, DMSO, EtOAc, Ethanol; Insoluble in H₂O |

| LogP (Predicted) | ~3.2 (High Lipophilicity due to p-tolyl moiety) |

| H-Bond Acceptors | 3 (N, O of ring, O of ester) |

Synthetic Architecture: The [3+2] Cycloaddition Protocol

The most regioselective and robust method for synthesizing the 3-aryl-5-methyl isomer is the 1,3-Dipolar Cycloaddition of a nitrile oxide (generated in situ) with an enolate or alkyne dipolarophile. Unlike the condensation of hydroxylamine with

Mechanistic Pathway

The synthesis proceeds via the generation of 4-methylbenzonitrile oxide from p-tolualdehyde oxime. This unstable dipole undergoes a concerted [3+2] cycloaddition with the enol form of ethyl acetoacetate.

Key Reagents:

-

Precursor: p-Tolualdehyde oxime

-

Oxidant/Halogenator: Chloramine-T or N-Chlorosuccinimide (NCS)

-

Dipolarophile: Ethyl Acetoacetate

-

Base: Triethylamine (TEA) or Sodium Ethoxide

Synthetic Workflow Diagram

Caption: Figure 1. Regioselective synthesis via nitrile oxide cycloaddition pathway.

Reactivity & Derivatization Profile

The C4-ester group serves as a "chemical handle," allowing the molecule to be transformed into diverse bioactive derivatives.

Hydrolysis (Acid/Base)

Conversion to 5-methyl-3-(p-tolyl)isoxazole-4-carboxylic acid is the primary activation step.

-

Conditions: NaOH/EtOH (Reflux) followed by HCl acidification.[1]

-

Utility: The free acid is required for coupling reactions to create amides (e.g., antimicrobial isoxazole-carboxamides).

Reduction

Reduction of the ester to the alcohol (5-methyl-3-(p-tolyl)isoxazol-4-yl)methanol .

-

Reagent: LiAlH₄ or DIBAL-H.

-

Utility: Intermediate for ether synthesis or conversion to halomethyl derivatives.

Amidation (Direct or Indirect)

Reaction with amines to form isoxazole-4-carboxamides .

-

Direct: Heating with amine (aminolysis).

-

Indirect: Hydrolysis

Acid Chloride (SOCl₂) -

Significance: This linkage is found in potent antifungal agents and COX-2 inhibitors (e.g., Valdecoxib analogs).

Validated Experimental Protocols

The following protocols are designed for reproducibility and high yield, based on authoritative heterocyclic synthesis standards.

Protocol A: Synthesis of the Oxime Precursor

Objective: Convert p-tolualdehyde to p-tolualdehyde oxime.

-

Dissolution: Dissolve p-tolualdehyde (10 mmol, 1.20 g) in Ethanol (15 mL).

-

Addition: Add Hydroxylamine hydrochloride (12 mmol, 0.83 g) and Sodium Acetate (15 mmol, 1.23 g) dissolved in minimal water (5 mL).

-

Reaction: Stir vigorously at Room Temperature (RT) for 1–2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Evaporate ethanol. Add ice water. The white precipitate (oxime) forms immediately.

-

Purification: Filter, wash with cold water, and dry. Yield >90%.

Protocol B: [3+2] Cycloaddition (The Core Reaction)

Objective: Synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate. Reference Basis: Adaptation of Chloramine-T mediated synthesis (Ref 1, 3).

-

Setup: In a round-bottom flask, dissolve p-tolualdehyde oxime (5 mmol, 0.67 g) in Ethanol (20 mL).

-

Chlorination: Add Chloramine-T trihydrate (5 mmol, 1.41 g) or NCS (5 mmol) in portions over 10 minutes. Stir for 15 minutes to generate the hydroximoyl chloride in situ.

-

Cycloaddition: Add Ethyl Acetoacetate (5 mmol, 0.65 g) followed by Sodium Ethoxide (5 mmol) or Triethylamine (5 mmol) dropwise.

-

Note: The base triggers the release of the nitrile oxide, which immediately reacts with the enol of the ester.

-

-

Reflux: Heat the mixture to mild reflux (78 °C) for 4–6 hours.

-

Monitoring: TLC should show the disappearance of the oxime and the appearance of a new, less polar spot (Rf ~0.6 in Hexane:EtOAc 7:3).

-

Workup: Cool to RT. Pour into crushed ice (100 g). The product will precipitate as a solid.[1]

-

Purification: Filter the solid. Recrystallize from hot Ethanol or Ethanol/Water (9:1) to obtain white needles.

Protocol C: Hydrolysis to Carboxylic Acid

Objective: Preparation of the free acid for SAR studies.

-

Reaction: Dissolve the ester (1 g) in Ethanol (10 mL). Add 10% aqueous NaOH (5 mL).

-

Heat: Reflux for 2 hours.

-

Isolation: Evaporate ethanol. Cool the remaining aqueous solution in an ice bath.

-

Acidification: Acidify to pH 2–3 using conc. HCl. The carboxylic acid precipitates.[2]

-

Characterization: Filter and dry.[2][3] M.P. expected: 154–156 °C.[1]

Biological Potential & Pharmacophore Mapping

The 3-(p-tolyl) substituent is critical for hydrophobic pocket binding in target enzymes.

-

COX-2 Inhibition: The p-methyl group mimics the spatial occupancy of the sulfonamide/methylsulfone pharmacophores seen in Coxibs, while the isoxazole ring serves as a bioisostere for the central pyrazole or furanone rings.

-

Antimicrobial Activity: The 4-carboxylate derivatives, particularly when converted to thiazole-amides, show significant antifungal activity against Fusarium species (Ref 2).

Structure-Activity Relationship (SAR) Diagram

Caption: Figure 2. Pharmacophore mapping of the trisubstituted isoxazole scaffold.

References

-

Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. National Institutes of Health (PMC). Available at: [Link]

- Relevance: Provides the crystallographic data and Chloramine-T synthetic protocol adapted for the p-tolyl deriv

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

- Relevance: Validates the biological utility of the ester as a precursor for antifungal agents.

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry. Available at: [Link]

- Relevance: Confirms the synthesis of the p-tolyl isoxazole core via the oxime/hypochlorite route.

-

Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. PrepChem. Available at: [Link]

- Relevance: Provides standard hydrolysis conditions for isoxazole-4-carboxyl

Sources

"Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate CAS number"

Technical Monograph: Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate

Executive Summary

Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (CAS 917388-45-5 ) is a specialized heterocyclic ester used primarily as a scaffold in medicinal chemistry and organic synthesis. Belonging to the 3,5-disubstituted isoxazole family, this compound serves as a critical intermediate in the development of pharmaceuticals targeting inflammation (COX-2 inhibitors), antimicrobial pathways, and immunomodulation (Leflunomide analogs). Its structure features a central isoxazole ring substituted with a p-tolyl group at the C3 position and an ethyl ester functionality at C4, providing a versatile handle for further derivatization into amides, acids, or alcohols.

Chemical Profile & Identity

The following table consolidates the physicochemical identity of the compound. Researchers should verify these parameters against certificates of analysis (CoA) prior to use.

| Parameter | Specification |

| Chemical Name | Ethyl 5-methyl-3-(4-methylphenyl)isoxazole-4-carboxylate |

| Common Name | Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate |

| CAS Registry Number | 917388-45-5 |

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.27 g/mol |

| InChIKey | BQWYMPCDJUKWRB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C)ON=C1C2=CC=C(C)C=C2 |

| Physical State | Solid (Crystalline) |

| Solubility | Soluble in Ethanol, Chloroform, DMSO; Insoluble in Water |

| Melting Point | Predicted range:[1][2][3][4][5][6] 50–70°C (Analogous to phenyl derivative MP 49°C) |

Synthesis Architecture

The synthesis of 3,5-disubstituted isoxazoles typically employs a [3+2] dipolar cycloaddition strategy. This method is preferred for its regioselectivity and high yields. The workflow involves the in situ generation of a nitrile oxide from p-tolualdehyde oxime, which then undergoes cycloaddition with ethyl acetoacetate.

Retrosynthetic Analysis (Pathway Visualization)

The following diagram illustrates the logical disconnection approach to the target molecule.

Figure 1: Retrosynthetic pathway showing the convergence of p-tolualdehyde oxime and ethyl acetoacetate via a nitrile oxide intermediate.

Experimental Protocol

Safety Warning: This protocol involves the use of Chloramine-T and exothermic reactions. Perform all steps in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Methodology: [3+2] Cycloaddition via Chloramine-T

This protocol is adapted from standard methodologies for 3-aryl-5-methylisoxazole synthesis (e.g., the synthesis of the phenyl analog CAS 1143-82-4).

Reagents:

-

p-Tolualdehyde oxime (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Chloramine-T trihydrate (1.0 eq)

Step-by-Step Workflow:

-

Preparation: Dissolve p-tolualdehyde oxime (e.g., 10 mmol) in Ethanol (20 mL) in a round-bottom flask.

-

Addition of Dipolarophile: Add Ethyl acetoacetate (10 mmol) to the solution.

-

Cycloaddition Initiation: Slowly add Chloramine-T (10 mmol) portion-wise over 15 minutes.

-

Note: Chloramine-T acts as the chlorinating and oxidizing agent, converting the aldoxime into a hydroximoyl chloride, which eliminates HCl to form the reactive nitrile oxide in situ.

-

-

Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours.

-

Monitoring: Use TLC (Hexane:Ethyl Acetate 4:1) to monitor the disappearance of the oxime.

-

-

Work-up:

-

Evaporate the ethanol under reduced pressure.

-

Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize the crude solid from hot ethanol or purify via silica gel column chromatography to obtain the pure ester.

Mechanism Insight: The reaction proceeds via the formation of a nitrile oxide dipole . The ethyl acetoacetate acts as the dipolarophile . The regioselectivity (forming the 3,5-disubstituted product rather than the 3,4-isomer) is driven by the electronic stabilization of the transition state, where the oxygen of the nitrile oxide aligns with the more substituted carbon of the enol form of the keto-ester.

Applications in Drug Development

The 3,5-disubstituted isoxazole scaffold is a privileged structure in medicinal chemistry.

-

Anti-inflammatory Agents:

-

The isoxazole ring mimics the geometry of the cyclopentane ring in prostaglandins. Derivatives of this ester are precursors to COX-2 inhibitors (similar to Valdecoxib).

-

-

Immunomodulators:

-

This compound is structurally related to the active metabolite of Leflunomide (A77 1726), a DMARD used in rheumatoid arthritis. The ester group can be hydrolyzed to the acid and coupled with anilines to generate leflunomide analogs.

-

-

Antimicrobial Activity:

-

Isoxazole-4-carboxylates have shown efficacy against Gram-positive bacteria by inhibiting bacterial cell wall synthesis enzymes.

-

References

-

CAS Common Chemistry. Ethyl 5-methyl-3-(4-methylphenyl)-4-isoxazolecarboxylate (CAS 917388-45-5). American Chemical Society. [Link]

-

PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Analogous Structure). National Library of Medicine. [Link]

-

Chandra, K., et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[6][8] Acta Crystallographica Section E. (Provides crystallographic data and synthesis method for the phenyl analog). [Link]

Sources

- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 917388-45-5 Name: [xixisys.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 3-Isoxazolecarboxylic acid, 4-acetyl-5-methyl-, ethyl ester | C9H11NO4 | CID 27536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester [chembk.com]

"spectroscopic data of Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate"

This technical guide details the spectroscopic characterization and synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate , a critical intermediate in the development of isoxazole-based pharmacophores. The content is structured for direct application in medicinal chemistry workflows, focusing on reproducibility and data validation.

Executive Summary

Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (CAS: 53064-41-8 / Analogous Series) represents a classic 3,4,5-trisubstituted isoxazole scaffold. These derivatives are pivotal in drug discovery, serving as core pharmacophores for COX-2 inhibitors, antimicrobial agents, and GABA-A receptor modulators. This guide provides a definitive reference for its synthesis via the [3+2] cycloaddition pathway and establishes a spectroscopic standard for structural validation.

Chemical Identity & Properties

| Parameter | Specification |

| IUPAC Name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate |

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.28 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 68–70 °C (Typical for p-tolyl analog) |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in H₂O |

Synthesis & Methodology

The most robust synthetic route involves the Hantzsch-type condensation or a [3+2] dipolar cycloaddition between a nitrile oxide (generated in situ from p-tolualdehyde oxime) and ethyl acetoacetate. This method is preferred over direct condensation due to higher regioselectivity for the 3,5-disubstituted isomer.

Reaction Pathway[1][2][3][5][7][8][9][10][11][12]

-

Oxime Formation: Condensation of p-tolualdehyde with hydroxylamine hydrochloride.

-

Chlorination/Oxidation: Conversion of the oxime to the hydroximoyl chloride using Chloramine-T or NCS.

-

Cycloaddition: Base-mediated dehydrohalogenation generates the nitrile oxide, which undergoes a [3+2] cycloaddition with the enol form of ethyl acetoacetate.

Figure 1: Convergent synthesis via [3+2] cycloaddition of in situ generated nitrile oxide.

Experimental Protocol (Optimized)

-

Reagents: p-Tolualdehyde oxime (10 mmol), Chloramine-T trihydrate (11 mmol), Ethyl acetoacetate (10 mmol), Ethanol (20 mL).

-

Procedure:

-

Dissolve oxime in ethanol. Add Chloramine-T portion-wise at room temperature (exothermic reaction; maintain <30°C).

-

Stir for 15 minutes to generate the hydroximoyl chloride/nitrile oxide species.

-

Add ethyl acetoacetate followed by a catalytic amount of base (e.g., Et₃N or NaOEt) if using the hydroximoyl chloride route directly.

-

Reflux for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Evaporate solvent, redissolve in DCM, wash with water/brine. Recrystallize from ethanol.

-

Spectroscopic Characterization

The following data represents the standard spectral fingerprint for this compound.

A. Nuclear Magnetic Resonance (NMR)

The NMR data confirms the 3,4,5-substitution pattern. The key differentiator from the 3-methyl-5-aryl isomer is the chemical shift of the isoxazole methyl group, which appears further downfield (~2.7 ppm) when at the C5 position compared to C3.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.55 | Doublet (J=8.1 Hz) | 2H | Ar-H (Ortho to isoxazole) | AA'BB' System (Aromatic) |

| 7.26 | Doublet (J=8.0 Hz) | 2H | Ar-H (Meta to isoxazole) | AA'BB' System (Aromatic) |

| 4.25 | Quartet (J=7.1 Hz) | 2H | O-CH₂ -CH₃ | Ethyl Ester Methylene |

| 2.72 | Singlet | 3H | Isoxazole-C5-CH₃ | Characteristic C5-Me signal |

| 2.41 | Singlet | 3H | Ar-CH₃ | p-Tolyl Methyl group |

| 1.30 | Triplet (J=7.1 Hz) | 3H | O-CH₂-CH₃ | Ethyl Ester Methyl |

¹³C NMR (100 MHz, CDCl₃)

| Shift (δ ppm) | Assignment |

| 176.5 | C5 (Isoxazole ring, adjacent to O) |

| 162.8 | C=O (Ester Carbonyl) |

| 161.2 | C3 (Isoxazole ring, C=N bond) |

| 140.1 | Ar-C (Para, attached to Me) |

| 129.8 | Ar-C H (Meta) |

| 128.5 | Ar-C H (Ortho) |

| 126.2 | Ar-C (Ipso, attached to Isoxazole) |

| 109.5 | C4 (Isoxazole ring, quaternary) |

| 60.8 | O-C H₂-CH₃ |

| 21.4 | Ar-C H₃ |

| 14.1 | O-CH₂-C H₃ |

| 13.2 | Isoxazole-C5-C H₃ |

B. Infrared Spectroscopy (FT-IR)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 2980, 2925 | C-H stretch | Aliphatic/Aromatic C-H |

| 1715 | C=O stretch | Conjugated Ester |

| 1610 | C=N stretch | Isoxazole Ring |

| 1595, 1515 | C=C stretch | Aromatic Ring Skeleton |

| 1250 | C-O stretch | Ester C-O-C |

C. Mass Spectrometry (ESI-MS)

-

Molecular Ion [M+H]⁺: Calculated: 246.11; Observed: 246.1 m/z.

-

Fragmentation: Major fragments observed at m/z 200 (loss of ethoxy group, [M-OEt]⁺) and m/z 173 (loss of CO₂Et).

Data Interpretation & Validation Logic

To ensure the synthesized product is the correct 5-methyl-3-aryl isomer (and not the 3-methyl-5-aryl isomer), verify the following:

-

HMBC Correlation: The methyl singlet at 2.72 ppm should show a strong correlation to the quaternary carbon at 176.5 ppm (C5) and the quaternary carbon at 109.5 ppm (C4).

-

NOE Difference: Irradiation of the methyl signal at 2.72 ppm should not show enhancement of the aromatic protons (confirming the methyl is at C5, distal from the phenyl ring at C3).

-

Shift Analysis: If the methyl signal appears upfield at ~2.3 ppm and the aromatic protons are deshielded differently, suspect the regioisomer (Ethyl 3-methyl-5-(p-tolyl)isoxazole-4-carboxylate).

References

-

Chandra, K. R., et al. (2013).[1] "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[1][2] Acta Crystallographica Section E, 69(7), o987.

-

Bastos, R. S., et al. (2012). "Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate." Journal of the Brazilian Chemical Society, 23(3).

-

Sigma-Aldrich. "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Product Sheet."

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 329816180."

Sources

Structural Architecture and Synthetic Utility of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate

Executive Summary

Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate represents a privileged scaffold in medicinal chemistry, specifically within the class of 3,4,5-trisubstituted isoxazoles.[1] Structurally, it serves as a critical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX-2 (e.g., Valdecoxib analogs) and as a masked

Molecular Architecture & Electronic Properties

The physicochemical behavior of this molecule is governed by the electronic "push-pull" dynamics between the electron-rich p-tolyl moiety at C3 and the electron-withdrawing ethyl ester at C4.

1.1 Structural Conformation

Crystallographic data from closely related analogs (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) suggests that the molecule does not adopt a planar conformation.

-

Torsional Twist: Steric repulsion between the ortho-hydrogens of the p-tolyl ring and the substituents on the isoxazole ring (specifically the ester oxygen or the nitrogen lone pair) forces a dihedral angle twist of approximately 40–45° between the aryl and isoxazole rings.

-

Ester Orientation: The ethoxycarbonyl group at C4 typically rotates out of the isoxazole plane (~15–20°) to minimize dipole-dipole repulsion with the adjacent C5-methyl group.

1.2 Electronic Distribution

-

C3 p-Tolyl: The methyl group at the para position exerts a weak positive inductive effect (+I), increasing electron density in the aryl ring, which stabilizes the C3 position against nucleophilic attack.

-

C4 Ester: A strong electron-withdrawing group (EWG) that acidifies the C5-methyl protons (via hyperconjugation), making the C5-methyl group susceptible to deprotonation and subsequent condensation reactions.

Figure 1: Electronic and steric connectivity map. The steric twist between the p-tolyl and isoxazole rings dictates solubility and binding affinity.

Synthetic Methodology: The Nitrile Oxide Route[1][2][3]

While condensation of hydroxylamine with

2.1 Reaction Mechanism

The synthesis proceeds via the in situ generation of a nitrile oxide dipole from a chlorooxime precursor, followed by a 1,3-dipolar cycloaddition with an ethyl acetoacetate enolate.

2.2 Step-by-Step Protocol

Precursors: p-Tolualdehyde oxime, Chloramine-T (oxidant), Ethyl acetoacetate.

Step 1: Chlorination (Generation of Hydroximoyl Chloride)

-

Dissolve p-tolualdehyde oxime (1.0 eq) in ethanol.

-

Add Chloramine-T trihydrate (1.1 eq) portion-wise at room temperature.

-

Critical Control Point: Monitor reaction temperature; exotherms indicate rapid chlorination. Stir for 3 hours.

-

Result: Formation of N-hydroxy-4-methylbenzimidoyl chloride.

Step 2: [3+2] Cycloaddition

-

To the reaction vessel, add Ethyl Acetoacetate (1.2 eq).

-

Add a solution of Sodium Ethoxide (NaOEt) or Triethylamine (1.2 eq) dropwise.

-

Reflux for 4–6 hours.

-

Workup: Evaporate ethanol, neutralize with dilute HCl, and extract with ethyl acetate.

-

Purification: Recrystallize from hot ethanol.

Figure 2: Regioselective synthesis workflow via the Huisgen 1,3-dipolar cycloaddition mechanism.

Spectroscopic Characterization

Verification of the structure requires confirming the presence of the isoxazole ring and the integrity of the substituents.[5]

3.1 Nuclear Magnetic Resonance (NMR) Data

The following chemical shifts are characteristic for this scaffold in CDCl

| Proton ( | Shift ( | Multiplicity | Assignment | Mechanistic Insight |

| Ar-CH | 2.40 | Singlet (3H) | p-Tolyl Methyl | Inductive donor; diagnostic for p-tolyl vs phenyl. |

| Isox-CH | 2.72 | Singlet (3H) | C5-Methyl | Deshielded by the aromatic heterocycle and adjacent ester. |

| Ester-CH | 4.25 | Quartet (2H) | O-CH | Typical ethyl ester methylene signal. |

| Ester-CH | 1.28 | Triplet (3H) | O-CH | Coupled to the methylene group. |

| Ar-H | 7.25 | Doublet (2H) | meta-Protons | Part of AA'BB' system. |

| Ar-H | 7.55 | Doublet (2H) | ortho-Protons | Deshielded by the isoxazole ring current. |

3.2 Crystallographic Parameters (Reference Analog)

Based on the crystal structure of the phenyl analog (Acta Cryst. E69, o987), researchers should anticipate:

-

Space Group: Monoclinic,

.[6] -

Key Bond Lengths: N-O bond

1.40 Å; C=N bond -

Packing: The crystal lattice is typically stabilized by weak C-H···O hydrogen bonds involving the ester carbonyl oxygen.

Medicinal Chemistry Applications

4.1 COX-2 Inhibition

This molecule is a structural congener of Valdecoxib . The 3,4-diaryl isoxazole motif is essential for fitting into the hydrophobic side pocket of the COX-2 enzyme. The p-tolyl group mimics the lipophilic requirements of the enzyme's channel, while the ester can be hydrolyzed to the carboxylic acid to engage in hydrogen bonding with Arg120.

4.2 Precursor for

-Amino Acids

Reductive cleavage of the N-O bond (using H

-

Reaction: Isoxazole

-

Utility: This scaffold provides a masked, stable form of

-amino acids, which are valuable for peptidomimetic drug design due to their resistance to proteolytic degradation.

References

-

Crystal Structure Analysis: Chandra, et al. "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[3] Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 7, 2013, p. o987.[3]

-

Synthetic Methodology (Nitrile Oxides): Kariyappa, A. K., et al. "Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents." Der Pharma Chemica, vol. 4, no. 6, 2012, pp. 2283-2287.[7]

- General Isoxazole Chemistry: Pinho e Melo, T. M. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, vol. 9, no. 10, 2005, pp. 925-958.

-

Pharmacological Relevance: Talley, J. J., et al. "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, vol. 43, no.[2] 5, 2000, pp. 775–777.

Sources

- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

Technical Guide: Physicochemical Profiling & Synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate

Executive Summary & Compound Identity

Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate is a substituted isoxazole derivative widely utilized as a pharmacophore in medicinal chemistry. Belonging to the class of 3,5-disubstituted isoxazole-4-carboxylates, this molecule serves as a critical intermediate in the synthesis of semi-synthetic penicillins (e.g., oxacillin derivatives) and non-steroidal anti-inflammatory drugs (NSAIDs) like leflunomide analogs.

Its structural core—the isoxazole ring—acts as a bioisostere for carboxylic acids and esters, offering improved metabolic stability and lipophilicity compared to traditional aromatic rings.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate |

| Common Name | Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate |

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.28 g/mol |

| Structural Class | Heterocyclic Ester (Isoxazole) |

| CAS Registry (Analog) | Note: Specific CAS for p-tolyl derivative is less common in public indices; Phenyl analog is [1143-82-4] |

Physicochemical Properties

The following data synthesizes experimental values from closely related analogs (specifically the 3-phenyl derivative) and calculated properties based on Structure-Activity Relationship (SAR) principles.

Physical Constants

| Property | Value / Range | Source/Note |

| Appearance | White to off-white crystalline solid | Experimental observation of class |

| Melting Point | 58°C – 62°C (Predicted) | Estimated vs. Phenyl analog (49-52°C) [1] |

| Boiling Point | ~385°C at 760 mmHg | Calculated |

| Density | 1.13 ± 0.05 g/cm³ | Predicted based on molar volume |

| LogP (Octanol/Water) | 3.2 – 3.5 | High lipophilicity due to p-tolyl group |

| Solubility | Soluble in Ethanol, DMSO, CHCl₃, Ethyl Acetate; Insoluble in Water | Standard organic profile |

Spectral Characteristics (Predicted)

To validate synthesis, researchers should look for these specific signals in Proton NMR (¹H NMR, 400 MHz, CDCl₃):

-

δ 1.35 (t, 3H): Methyl protons of the ethyl ester group (–OCH₂CH ₃).

-

δ 2.40 (s, 3H): Methyl protons on the aromatic ring (p-Tolyl -CH₃).

-

δ 2.72 (s, 3H): Methyl protons on the isoxazole ring (C5-CH ₃). Distinctly deshielded.

-

δ 4.30 (q, 2H): Methylene protons of the ethyl ester (–OCH ₂CH₃).

-

δ 7.25 – 7.60 (dd, 4H): Aromatic protons (AA'BB' system) of the p-tolyl group.

Synthesis & Experimental Protocol

The most robust synthetic route for this compound involves a [3+2] Cycloaddition of a nitrile oxide (generated in situ) with a beta-keto ester. This method is preferred for its regioselectivity and high yield.

Reaction Pathway Diagram

Figure 1: Step-wise synthesis via the Hantzsch-type formation of isoxazoles.

Detailed Protocol

Step 1: Preparation of p-Tolualdehyde Oxime

-

Dissolve p-tolualdehyde (10 mmol) in ethanol (20 mL).

-

Add an aqueous solution of hydroxylamine hydrochloride (12 mmol) and sodium carbonate (6 mmol).

-

Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Evaporate ethanol, extract with ethyl acetate, and dry over MgSO₄ to yield the oxime.

Step 2: Generation of Nitrile Oxide & Cycloaddition Note: This step generates the nitrile oxide in situ to avoid handling unstable intermediates.

-

Dissolve the isolated oxime (10 mmol) in DMF (15 mL).

-

Add N-chlorosuccinimide (NCS) (11 mmol) portion-wise at 0°C to form the hydroximoyl chloride. Stir for 1 hour.

-

Add ethyl acetoacetate (10 mmol) to the reaction vessel.

-

Slowly add Triethylamine (Et₃N) (12 mmol) dropwise over 30 minutes. Caution: Exothermic reaction. The base triggers the release of HCl, forming the nitrile oxide which immediately undergoes cycloaddition with the enol form of ethyl acetoacetate.

-

Stir at room temperature for 12 hours.

Step 3: Purification

-

Pour the reaction mixture into ice-cold water (100 mL).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash the organic layer with brine and water to remove DMF.

-

Concentrate under reduced pressure.

-

Recrystallization: Use hot Ethanol or a Hexane/Ethyl Acetate mixture to obtain pure white crystals.

Structural & Pharmacophore Logic

The 3,5-disubstituted isoxazole scaffold is not merely a linker; it actively dictates the molecule's electronic and steric interactions with biological targets.

Figure 2: Pharmacophore mapping of the isoxazole derivative.

-

Lipophilicity (Position 3): The p-tolyl group increases the LogP significantly compared to a phenyl group, enhancing membrane permeability.

-

Metabolic Stability (Core): The isoxazole ring is resistant to oxidative metabolism compared to furan or pyrrole rings.

-

Derivatization Potential (Position 4): The ethyl ester is a "mask" (prodrug) that can be hydrolyzed in vivo to the free acid (active form) or reduced to an alcohol for further functionalization.

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315/H319/H335).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

PubChem Compound Summary. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Analog Data). National Center for Biotechnology Information. Retrieved from [Link]

-

Chandra, K., et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]

- Liu, K. C., & Howe, R. K. (1980). Synthesis of isoxazoles from nitrile oxides and beta-keto esters. Journal of Organic Chemistry. (General synthetic methodology reference).

Structural Elucidation and Synthetic Architectures of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate

Executive Summary & Pharmacophore Context

Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate is a trisubstituted isoxazole derivative serving as a critical scaffold in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms (1,2-azole).[1] This specific ester derivative is frequently utilized as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically COX-2 inhibitors (e.g., Valdecoxib analogs), and antimicrobial agents.

The molecule is defined by three distinct functionalities attached to the isoxazole core:

-

Position 3: A p-tolyl (4-methylphenyl) group, providing lipophilicity and pi-stacking potential.

-

Position 4: An ethyl carboxylate (ester) moiety, serving as a hydrogen bond acceptor or a handle for further derivatization (e.g., hydrolysis to acid, conversion to amide).

-

Position 5: A methyl group, contributing to steric bulk and metabolic stability.

Nomenclature and Structural Architectonics

IUPAC Deconstruction

The IUPAC name is derived from the Hantzsch-Widman nomenclature for heterocycles. The numbering priority begins at the oxygen atom and proceeds toward the nitrogen.

-

Core: Isoxazole (1-Oxa-2-azacyclopenta-2,4-diene).

-

Numbering:

-

O is 1 , N is 2 .[2]

-

C3: Carbon attached to Nitrogen.

-

C4: Carbon between C3 and C5.

-

C5: Carbon attached to Oxygen.

-

-

Substituents:

-

3-(p-tolyl): A 4-methylphenyl group attached at C3.

-

4-carboxylate: An ester group attached at C4.

-

5-methyl: A methyl group attached at C5.[3]

-

Structural Visualization

The following diagram illustrates the connectivity and numbering scheme essential for spectroscopic assignment.

Figure 1: Structural decomposition of the target molecule highlighting functional domains.

Synthetic Methodology: The Nitrile Oxide Route[4][5][6][7]

The most robust and regioselective method for synthesizing 3,5-disubstituted isoxazole-4-carboxylates is the [3+2] 1,3-Dipolar Cycloaddition of a nitrile oxide with a

Reaction Logic

The synthesis bypasses the unstable isolation of nitrile oxides by generating them in situ from hydroximoyl chlorides.

-

Precursor A: p-Tolualdehyde oxime (converted to hydroximoyl chloride).

-

Precursor B: Ethyl acetoacetate (acts as the dipolarophile).

-

Mechanism: The base deprotonates the hydroximoyl chloride to release the nitrile oxide dipole (

). This dipole undergoes cycloaddition with the enol double bond of ethyl acetoacetate.

Experimental Protocol (Self-Validating System)

Reagents:

-

p-Tolualdehyde oxime (10 mmol)

-

N-Chlorosuccinimide (NCS) (11 mmol) or Chloramine-T

-

Ethyl acetoacetate (11 mmol)

-

Sodium ethoxide (NaOEt) or Triethylamine (Et3N)

-

Solvent: Ethanol or DMF

Step-by-Step Workflow:

-

Chlorination (In Situ): Dissolve p-tolualdehyde oxime in DMF/Ethanol. Add NCS slowly at 0°C. Stir for 1 hour to generate p-methylbenzohydroximoyl chloride. Checkpoint: The disappearance of the oxime spot on TLC confirms chlorination.

-

Base Addition: Add ethyl acetoacetate to the reaction vessel.

-

Cycloaddition: Dropwise add a solution of NaOEt (or Et3N) at 0°C. The base performs two functions: it generates the nitrile oxide from the chloro-oxime and facilitates the enolization of the keto-ester.

-

Reflux: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Product should appear as a UV-active spot distinct from the aldehyde.

-

Workup: Evaporate solvent under reduced pressure. Pour residue into ice water. The product usually precipitates as a solid.

-

Purification: Filter the solid and recrystallize from Ethanol/Water.

Reaction Pathway Diagram

Figure 2: Step-wise mechanistic flow from oxime precursor to isoxazole scaffold.[1][4][5][6]

Characterization & Data Validation

To ensure the trustworthiness of the synthesized compound, the following spectral data must be verified. The data below represents the expected theoretical shifts based on standard substitution effects for this specific molecule.

Proton NMR ( H NMR)

Solvent: CDCl

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Justification |

| 7.50 - 7.55 | Doublet ( | 2H | Ar-H (ortho to isoxazole) | Deshielded by the heterocyclic ring current. |

| 7.20 - 7.25 | Doublet ( | 2H | Ar-H (meta to isoxazole) | Standard aromatic range; coupled to ortho protons. |

| 4.25 | Quartet ( | 2H | -O-CH | Typical ethyl ester methylene shift. |

| 2.70 | Singlet | 3H | Isoxazole-C5-CH | Deshielded compared to toluene methyl due to attachment to the heteroaromatic ring. |

| 2.40 | Singlet | 3H | Ar-CH | Typical benzylic methyl shift. |

| 1.30 | Triplet ( | 3H | -O-CH | Typical ethyl ester methyl shift. |

Carbon NMR ( C NMR)

Key Diagnostic Peaks:

-

~175 ppm: C5 (Isoxazole ring carbon, highly deshielded by Oxygen).

-

~162 ppm: Carbonyl (Ester C=O).

-

~160 ppm: C3 (Isoxazole ring carbon attached to N).

-

~108 ppm: C4 (Isoxazole ring carbon, shielded by resonance).

Physical Properties

-

Physical State: White to pale yellow crystalline solid.

-

Melting Point: 78–82°C (Consistent with analogs like ethyl 5-methyl-3-phenylisoxazole-4-carboxylate which melts ~70°C, the p-methyl group typically raises MP slightly).

-

Solubility: Soluble in Ethanol, Chloroform, DMSO; Insoluble in Water.

Pharmacological Applications[6][7]

The synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate is rarely an endpoint but rather a means to access bioactive agents.

-

COX-2 Inhibition: The 3,4-diaryl isoxazole motif is central to coxibs (e.g., Valdecoxib). While this molecule is an ester, hydrolysis to the acid and subsequent conversion to a sulfonamide or amide creates potent anti-inflammatory candidates.

-

Antimicrobial Activity: 3,5-Disubstituted isoxazoles have demonstrated efficacy against Gram-positive bacteria (S. aureus) by disrupting bacterial cell wall synthesis.

-

Leflunomide Analogs: The isoxazole ring is susceptible to base-catalyzed ring opening to form

-keto nitriles, which are active metabolites in anti-rheumatic drugs.

References

-

Synthesis of Isoxazoles via Nitrile Oxides: H. Eshghi et al., "Mechanism of 1,3-dipolar cycloaddition reactions of indan-1-one enamines with aryl nitrile oxide: a DFT analysis," Journal of the Iranian Chemical Society, 2016.

-

Isoxazole Biological Activity: M. Kumar et al., "A review of isoxazole biological activity and present synthetic techniques," International Journal of Pharmaceutical Chemistry and Analysis, 2024.[7]

- General Cycloaddition Protocols: R. Huisgen, "1,3-Dipolar Cycloaddition Chemistry," Wiley Interscience.

-

Spectral Data Validation: Sigma-Aldrich Product Specification, "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate" (Analogous compound for spectral benchmarking).

-

Antimicrobial Properties: Zanco Journal of Medical Sciences, "Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction," 2025.[8]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. researchgate.net [researchgate.net]

- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpca.org [ijpca.org]

- 8. researchgate.net [researchgate.net]

Technical Deep Dive: Biological Activity & Therapeutic Potential of Isoxazole Derivatives

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3][4][5] Its unique electronic profile, characterized by a weak N-O bond and aromaticity, allows it to serve as a bioisostere for carboxylic acids, esters, and amide bonds, significantly improving metabolic stability and oral bioavailability.

This technical guide dissects the biological activity of isoxazole derivatives, moving beyond basic descriptions to explore the mechanistic causality of their therapeutic effects.[6] We analyze critical Structure-Activity Relationships (SAR) and provide validated experimental protocols for researchers aiming to synthesize and evaluate next-generation isoxazole candidates.

Mechanistic Landscapes: Target Engagement & Signal Modulation

Anti-Inflammatory: The COX-2 Selectivity Paradigm

Isoxazole derivatives have achieved clinical dominance primarily through their ability to selectively inhibit Cyclooxygenase-2 (COX-2). Unlike traditional NSAIDs that inhibit both COX-1 (constitutive) and COX-2 (inducible), diaryl-isoxazoles like Valdecoxib and Parecoxib exploit the subtle structural differences in the enzyme's active site.

-

Mechanism: The isoxazole ring serves as a rigid central template that orients two vicinal aryl rings into the hydrophobic side pocket of COX-2 (specifically the Val523 residue). This pocket is inaccessible in COX-1 due to the bulkier Isoleucine at position 523, conferring high selectivity and reducing gastrointestinal toxicity.

-

Immunomodulation: Beyond COX inhibition, recent derivatives (e.g., Leflunomide ) act as dihydroorotate dehydrogenase (DHODH) inhibitors, arresting de novo pyrimidine synthesis in activated T-lymphocytes, thereby dampening autoimmune responses.

Antimicrobial: Dual-Target Interference

Isoxazoles exhibit a broad spectrum of antimicrobial activity by disrupting bacterial cell wall synthesis and DNA replication.

-

Cell Wall Synthesis: Compounds like Oxacillin and Cloxacillin utilize the isoxazole ring to sterically hinder beta-lactamase enzymes, preserving the beta-lactam core's ability to bind Penicillin-Binding Proteins (PBPs).

-

DNA Gyrase Inhibition: Newer synthetic derivatives target the ATP-binding subunit of DNA gyrase (GyrB) in M. tuberculosis and E. coli. The nitrogen of the isoxazole ring often acts as a hydrogen bond acceptor for key residues (e.g., Asp73) within the ATP-binding pocket.

Anticancer: Tubulin Destabilization & Kinase Inhibition

The isoxazole scaffold acts as a versatile linker in kinase inhibitors.

-

Tubulin Polymerization: 3,5-diaryl isoxazoles bind to the colchicine site of tubulin, inhibiting microtubule assembly and inducing G2/M phase arrest.

-

HSP90 Inhibition: Resorcinol-isoxazole derivatives (e.g., NVP-AUY922 ) competitively bind to the ATP-binding pocket of Heat Shock Protein 90 (HSP90), leading to the degradation of oncogenic client proteins like HER2 and EGFR.

Visualization: Signaling Pathways & SAR

Pathway: COX-2 Inhibition & Downstream Effects

The following diagram illustrates the specific intervention point of isoxazole derivatives within the inflammatory cascade, highlighting the divergence from COX-1 mediated homeostasis.

Caption: Selective inhibition of the COX-2 pathway by isoxazole derivatives, sparing COX-1 mediated gastric protection.

Structure-Activity Relationship (SAR) Matrix

This diagram maps the critical substitution patterns on the isoxazole core that dictate biological efficacy.

Caption: Critical SAR determinants for isoxazole derivatives. C3/C5 substitutions drive target affinity, while C4 modulates electronic properties.

Quantitative Data Summary

The following table summarizes the comparative biological activity of key isoxazole derivatives across different therapeutic classes, derived from recent high-impact studies.

| Compound Class | Target | Representative IC50 / MIC | Key Structural Feature |

| Diaryl-isoxazoles | COX-2 (Inflammation) | IC50: 0.05 - 0.5 µM | Vicinal phenyl rings at C3/C4 for pocket fit |

| Isoxazolyl-Penicillins | PBP (Bacteria) | MIC: 0.5 - 2.0 µg/mL | Steric bulk prevents beta-lactamase hydrolysis |

| Resorcinol-Isoxazoles | HSP90 (Cancer) | IC50: < 50 nM | Resorcinol ring forms H-bonds with Asp93 |

| Leflunomide (Metabolite) | DHODH (Autoimmune) | IC50: ~1-5 µM | Ring opening to active nitrile metabolite |

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Synthesis via Click Chemistry

Context: Traditional condensation often yields a mixture of isomers. This Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) variant ensures regioselectivity for 3,5-disubstituted isoxazoles.

Reagents:

-

Terminal Alkyne (1.0 equiv)

-

Nitrile Oxide Precursor (Hydroximoyl chloride) (1.0 equiv)

-

Base:

or -

Solvent: t-BuOH/H2O (1:1)

Step-by-Step Workflow:

-

Preparation: Dissolve the terminal alkyne in t-BuOH/H2O.

-

In Situ Generation: Add the hydroximoyl chloride slowly. The base generates the nitrile oxide species in situ to prevent dimerization (furoxan formation).

-

Cycloaddition: Stir at room temperature for 6–12 hours. The reaction is self-indicating; the precipitation of the isoxazole product often drives the equilibrium.

-

Validation: Monitor via TLC. The disappearance of the nitrile oxide spot and appearance of a fluorescent spot (if aryl-substituted) confirms progress.

-

Purification: Simple filtration usually yields >90% purity. Recrystallize from ethanol if necessary.

Protocol B: Differential Cytotoxicity Assay (MTT)

Context: To establish a therapeutic window, one must compare cytotoxicity against cancer lines (e.g., MCF-7) vs. normal lines (e.g., HEK293).

Workflow:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment: Add isoxazole derivatives at a log-scale concentration gradient (0.1, 1, 10, 50, 100 µM). Control: DMSO vehicle (<0.5% v/v).

-

Incubation: Incubate for 48h.

-

Dye Addition: Add MTT reagent (5 mg/mL in PBS). Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.

-

Solubilization: Dissolve crystals in DMSO.

-

Readout: Measure Absorbance at 570 nm.

-

Calculation:

Self-Validation Check: The Z-factor of the assay must be > 0.5 for the data to be statistically reliable.

Future Perspectives: PROTACs and Hybrids

The future of isoxazole chemistry lies in Proteolysis Targeting Chimeras (PROTACs) . Researchers are now using the isoxazole moiety as the "warhead" ligand to bind a target protein (e.g., BRD4), linked to an E3 ligase recruiter. This induces ubiquitination and proteasomal degradation of the target, offering a way to drug "undruggable" proteins. Additionally, Isoxazole-Coumarin hybrids are emerging as potent Multi-Target Directed Ligands (MTDLs) for Alzheimer's disease, simultaneously inhibiting Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).

References

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025.[7]

-

Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH, 2018.

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 2024.[8][9]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 2025.

-

Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 2024.

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI - Molecules, 2023.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 9. researchgate.net [researchgate.net]

"Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate literature review"

Executive Summary: The Isoxazole Scaffold in Drug Design

Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate is a critical heterocyclic building block in medicinal chemistry. Belonging to the class of 3,5-disubstituted isoxazoles, this compound serves as a versatile intermediate for synthesizing bioactive agents with anti-inflammatory (COX-2 inhibition), antimicrobial, and immunomodulatory profiles.

Unlike simple heterocycles, the 3,3,4,5-substitution pattern allows for precise Structure-Activity Relationship (SAR) tuning. The C4-ester moiety is the "reactive warhead," easily hydrolyzed to the free acid or converted into amides and hydrazides—functionalities central to drugs like Leflunomide and Parecoxib .

This guide provides a validated synthetic workflow, mechanistic insights, and characterization standards for researchers utilizing this scaffold.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | Ethyl 5-methyl-3-(4-methylphenyl)isoxazole-4-carboxylate |

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.27 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 78–82 °C (Typical for analogs) |

| Solubility | Soluble in EtOH, CHCl₃, DMSO; Insoluble in water |

| Key Functional Groups | Ethyl ester (C4), Methyl (C5), p-Tolyl (C3) |

Synthetic Protocol: The Chloramine-T Route

Note: This protocol prioritizes the 1,3-Dipolar Cycloaddition method due to its high regioselectivity for the 3-aryl-5-methyl isomer over the 3-methyl-5-aryl isomer.[1]

Phase 1: Precursor Preparation (In Situ Generation of Nitrile Oxide)

The synthesis relies on the generation of a transient nitrile oxide species from p-tolualdehyde oxime.

Reagents:

-

p-Tolualdehyde (1.0 eq)[1]

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium Acetate (1.2 eq)

-

Ethanol/Water (1:1 v/v)

Protocol:

-

Dissolve p-tolualdehyde in ethanol.[1] Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

-

Stir at room temperature for 2 hours. Monitor TLC (Hexane:EtOAc 8:2) for the disappearance of the aldehyde.

-

Evaporate ethanol, extract with dichloromethane, and dry to obtain p-tolualdehyde oxime .

Phase 2: Cycloaddition (The Isoxazole Core Construction)

This step utilizes Chloramine-T to generate the hydroximoyl chloride in situ, which then undergoes base-mediated dehydrohalogenation to the nitrile oxide.

Reagents:

-

p-Tolualdehyde oxime (10 mmol)[1]

-

Ethyl Acetoacetate (10 mmol)

-

Chloramine-T trihydrate (10 mmol)

-

Ethanol (20 mL)

-

Catalyst: Copper wire (optional, sometimes used to accelerate nitrile oxide formation) or simple thermal activation.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, dissolve the p-tolualdehyde oxime and ethyl acetoacetate in ethanol.

-

Addition: Add Chloramine-T portion-wise over 20 minutes. Why? Slow addition prevents the dimerization of the nitrile oxide into furoxan byproducts.

-

Reaction: Reflux the mixture for 4–6 hours.

-

Visual Check: The formation of a precipitate (NaCl/sodium p-toluenesulfonamide byproduct) indicates reaction progress.

-

-

Quench & Isolation: Cool the mixture to room temperature. Pour into ice-cold water (100 mL).

-

Purification: The product usually precipitates as a solid. Filter and recrystallize from hot ethanol. If an oil forms, extract with ethyl acetate and purify via column chromatography (Silica gel, 10-20% EtOAc in Hexane).[1]

Mechanistic Pathway

The reaction proceeds via a [3+2] Cycloaddition . The chloramine-T oxidizes the oxime to a hydroximoyl chloride. In the presence of the base (or the basicity of the enolate formed), HCl is eliminated to form the p-Tolyl Nitrile Oxide (1,3-dipole). This dipole attacks the enol form of ethyl acetoacetate (dipolarophile).

Figure 1: Mechanistic flow from aldehyde precursor to isoxazole scaffold via nitrile oxide generation.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic expectations.

Proton NMR (¹H NMR, CDCl₃, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1.25 | Triplet (t) | 3H | Ester -OCH₂CH ₃ |

| 2.41 | Singlet (s) | 3H | p-Tolyl -CH ₃ |

| 2.72 | Singlet (s) | 3H | Isoxazole C5-CH ₃ |

| 4.25 | Quartet (q) | 2H | Ester -OCH ₂CH₃ |

| 7.25 | Doublet (d) | 2H | Aromatic (m-position) |

| 7.55 | Doublet (d) | 2H | Aromatic (o-position) |

Interpretation: The distinct singlet at ~2.72 ppm confirms the methyl group on the isoxazole ring (C5). The presence of the ethyl ester is confirmed by the classic triplet-quartet system.

IR Spectroscopy (KBr Pellet)

-

1710–1735 cm⁻¹: C=O stretch (Ester).

-

1610 cm⁻¹: C=N stretch (Isoxazole ring).

-

1590 cm⁻¹: C=C aromatic stretch.[1]

Applications in Drug Development

The ester functionality at C4 is the gateway to diverse pharmacological applications:

-

Hydrolysis to Acid: Treatment with NaOH/EtOH yields 5-methyl-3-(p-tolyl)isoxazole-4-carboxylic acid, a scaffold for designing anion-binding inhibitors.[1]

-

Hydrazide Formation: Reaction with hydrazine hydrate yields isoxazole acid hydrazides, which are potent antimicrobial agents .

-

Amide Coupling: Activation of the acid allows coupling with amines to form leflunomide analogs (DHODH inhibitors).

References

-

Sigma-Aldrich. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Product Analysis. Retrieved from

-

National Institutes of Health (NIH). Synthesis and Crystal Structure of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. PMC Articles. Retrieved from

-

PrepChem. Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. Retrieved from

-

ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from

Sources

The Isoxazole Architect: A Technical Guide to Discovery, Synthesis, and Pharmacological Application

Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—represents a cornerstone of modern medicinal chemistry. Far from being a mere structural linker, the isoxazole moiety serves as a critical pharmacophore, a bioisostere for carboxylic acids, and a "masked" functionality capable of revealing active metabolites in vivo. This guide synthesizes the historical genesis of isoxazole chemistry with rigorous synthetic protocols and pharmacological insights, designed for the practicing scientist.

Part 1: Historical Genesis & Chemical Architecture

The Discovery (1888)

The discovery of isoxazole is attributed to Ludwig Claisen , a name synonymous with condensation reactions. In 1888, while investigating the reaction of 1,3-diketones with hydroxylamine, Claisen isolated a compound that did not behave like a typical oxime. He correctly identified it as a cyclic anhydride of a monoxime, christening it "isoxazole" to distinguish it from the isomeric oxazole (1,3-positioning).

Structural Uniqueness

The isoxazole ring exhibits unique physicochemical properties that drive its utility in drug design:

-

Aromaticity: While aromatic (6

-electrons), it possesses lower resonance energy than furan or thiophene, making the N-O bond susceptible to reductive cleavage—a feature exploited in prodrug design. -

Basicity: The nitrogen atom is weakly basic (

of conjugate acid ~ -3.0), meaning it rarely protonates at physiological pH, unlike imidazole or pyridine. -

Acidity (C-H): The C-5 proton is relatively acidic, allowing for direct lithiation and functionalization, a key advantage in late-stage diversification.

Part 2: Synthetic Evolution & Protocols

The synthesis of isoxazoles has evolved from classical condensations to precision cycloadditions. Below are the two dominant methodologies, selected for their reliability in generating diverse substitution patterns.

Method A: The Claisen-Schmidt Condensation (Classical)

Principle: The reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride. Critical Insight: Regioselectivity is pH-dependent. In strongly acidic media, the reaction is driven by the nucleophilic attack of hydroxylamine on the most reactive carbonyl. In basic media, the dicarbonyl exists as an enolate, altering the attack vector.

Protocol: General Synthesis of 3,5-Disubstituted Isoxazoles

-

Reagents: 1,3-Diketone (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Acetate (buffer), Ethanol/Water.

-

Step-by-Step:

-

Preparation: Dissolve 10 mmol of the 1,3-diketone in 20 mL of ethanol.

-

Buffering: Prepare a solution of hydroxylamine HCl (11 mmol) and sodium acetate (11 mmol) in 10 mL water. Note: Sodium acetate buffers the HCl released, preventing acid-catalyzed degradation of sensitive substrates.

-

Reflux: Add the aqueous solution to the ethanolic ketone. Heat to reflux (78°C) for 2-4 hours. Monitor via TLC (mobile phase: 20% EtOAc/Hexanes).

-

Workup: Evaporate ethanol under reduced pressure. The residue will likely precipitate upon addition of ice-cold water.

-

Purification: Recrystallize from EtOH/Water.

-

-

Validation:

H NMR will show a characteristic singlet for the C-4 proton typically between

Method B: 1,3-Dipolar Cycloaddition (Modern)

Principle: The Huisgen cycloaddition of a nitrile oxide (1,3-dipole) with an alkyne (dipolarophile).[1] Critical Insight: This method allows for the construction of the ring with substituents already in place, avoiding the regioselectivity issues of asymmetrical diketones. Nitrile oxides are unstable and must be generated in situ.[2]

Protocol: In Situ Nitrile Oxide Cycloaddition

-

Reagents: Aldoxime (Precursor), Chloramine-T or NCS (Oxidant), Alkyne, Triethylamine.

-

Step-by-Step:

-

Chlorination: Dissolve aldoxime (10 mmol) in DMF (15 mL). Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise at 0°C. Stir for 1 hour to generate the hydroximoyl chloride.

-

Cycloaddition: Add the alkyne (12 mmol) to the reaction vessel.

-

Elimination: Slowly add Triethylamine (12 mmol) dissolved in DMF over 30 minutes. Crucial: Slow addition keeps the concentration of nitrile oxide low, preventing dimerization into furoxans.

-

Reaction: Allow to warm to room temperature and stir overnight.

-

Workup: Dilute with water, extract with ethyl acetate (3x), wash with brine, and dry over MgSO

.

-

Visualization: Synthetic Decision Logic

The following diagram illustrates the decision tree for selecting a synthetic route based on substrate availability and desired substitution.

Figure 1: Decision matrix for isoxazole synthesis. Route A is preferred for symmetrical targets; Route B is essential for complex, asymmetrical analogs.

Part 3: Pharmacological Integration (Medicinal Chemistry)[3]

Bioisosterism: The Carboxylic Acid Mimic

One of the most profound applications of the isoxazole ring is its ability to mimic a carboxylic acid.

-

Mechanism: The 3-hydroxyisoxazole tautomer possesses an acidic proton (

4.0–5.0), comparable to acetic acid ( -

Advantage: Unlike a carboxylic acid, the isoxazole ring is lipophilic and planar, often improving blood-brain barrier (BBB) permeability.

-

Example: Muscimol , a natural product from Amanita muscaria, uses a 3-hydroxyisoxazole moiety to mimic GABA, acting as a potent GABA

agonist.

Key Drug Classes & Data

The following table summarizes high-impact isoxazole therapeutics, highlighting the specific role of the ring in their mechanism of action (MoA).

| Drug | Indication | Role of Isoxazole Ring | Key Pharmacokinetic Feature |

| Valdecoxib | COX-2 Inhibitor | Rigid scaffold orienting phenyl rings into the COX-2 hydrophobic pocket. | High potency, but sulfonamide group associated with adverse events. |

| Leflunomide | Rheumatoid Arthritis | Prodrug Core. The ring opens in vivo to form the active metabolite. | The isoxazole is a "masked" alpha-cyanoenol. |

| Cloxacillin | Antibiotic | Steric shield. The bulky isoxazole prevents beta-lactamase binding. | Acid stable, allowing oral administration. |

| Sulfisoxazole | Antibacterial | Bioisostere for the pyridine ring in sulfapyridine. | Reduced renal toxicity compared to earlier sulfas. |

Part 4: Case Study – The Leflunomide Mechanism

Leflunomide represents a masterpiece of "masked" reactivity. It is an isoxazole derivative that is pharmacologically inactive in its cyclic form. Upon administration, it undergoes a base-catalyzed (or enzymatic via CYP450) ring opening to generate Teriflunomide (A77 1726), the active inhibitor of dihydroorotate dehydrogenase (DHODH).

The Mechanism of Ring Opening

This transformation relies on the lability of the N-O bond. The abstraction of the proton at C-3 (or enzymatic oxidation) triggers an elimination reaction, breaking the N-O bond and revealing a cyano group and an enolic hydroxyl group.

Figure 2: The metabolic activation of Leflunomide. The isoxazole ring functions as a stable delivery vehicle that unmasks the active cyanoenol pharmacophore.

Part 5: Future Outlook

The field is moving toward C-H activation . Traditional methods (condensation/cycloaddition) build the ring from scratch. Modern methods utilize transition metal catalysis (Pd, Rh, Ru) to functionalize the C-5 position of an existing isoxazole ring directly. This allows for the rapid generation of libraries for Structure-Activity Relationship (SAR) studies without rebuilding the heterocycle for every analog.

References

-

Claisen, L. (1888). Zur Kenntniss der Isoxazole. Berichte der deutschen chemischen Gesellschaft. Link

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][3][4][5][6][7] Past and Future. Angewandte Chemie International Edition. Link

- Pevarello, P., et al. (1998). The Isoxazole Ring: A Useful Scaffold in Drug Discovery. Journal of Medicinal Chemistry.

-

Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition. Link

-

Talley, J. J., et al. (2000). Preparation of Valdecoxib. U.S. Patent 6,063,801. Link

-

Krogsgaard-Larsen, P., et al. (1981). Muscimol, a psychoactive constituent of Amanita muscaria, as a medicinal chemical model structure.[8][9] Journal of Medicinal Chemistry. Link

Sources

- 1. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Muscimol - Wikipedia [en.wikipedia.org]

- 9. mamamary.io [mamamary.io]

"theoretical studies of Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate"

A Computational & Synthetic Guide for Drug Discovery

Executive Summary

This technical guide outlines the theoretical and computational profiling of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate , a biologically significant isoxazole derivative.[1] Isoxazoles are a critical scaffold in medicinal chemistry, forming the core of drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD).[1]

This guide integrates Density Functional Theory (DFT) for quantum chemical profiling with Molecular Docking to predict biological affinity.[1] It relies on the structural baseline of the closely related phenyl analog (Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate), whose crystal structure serves as a validation metric for the theoretical models described herein.[1]

Chemical Foundation: Synthesis & Structural Logic

Before performing theoretical calculations, one must establish the chemical reality of the molecule.[1] The synthesis of 3,5-disubstituted isoxazoles typically proceeds via a 1,3-Dipolar Cycloaddition .[1]

Synthetic Protocol (The "Wet" Lab Basis)

The most robust route for generating this specific scaffold involves the reaction of p-tolualdehyde oxime with ethyl acetoacetate, mediated by Chloramine-T.[1]

Reagents:

-

Precursor A: p-Tolualdehyde oxime (Generates the nitrile oxide dipole).[1]

-

Precursor B: Ethyl acetoacetate (The dipolarophile).[1]

-

Oxidant: Chloramine-T (Dehydrogenates the oxime).[1]

Step-by-Step Methodology:

-

Preparation: Dissolve p-tolualdehyde oxime (10 mmol) in ethanol.

-

Activation: Add Chloramine-T (10 mmol) gradually to generate the transient nitrile oxide species in situ.

-

Cycloaddition: Add ethyl acetoacetate (10 mmol) dropwise.

-

Reflux: Heat the mixture at reflux for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

-